Methyl 2-[1-(acetyloxy)hexyl]-1,3-thiazole-4-carboxylate
Description
Methyl 2-[1-(acetyloxy)hexyl]-1,3-thiazole-4-carboxylate is a synthetic thiazole derivative characterized by a 1,3-thiazole core substituted at the 2-position with a hexyl chain bearing an acetyloxy group and at the 4-position with a methyl ester. Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Properties
CAS No. |
644991-25-3 |
|---|---|
Molecular Formula |
C13H19NO4S |
Molecular Weight |
285.36 g/mol |
IUPAC Name |
methyl 2-(1-acetyloxyhexyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H19NO4S/c1-4-5-6-7-11(18-9(2)15)12-14-10(8-19-12)13(16)17-3/h8,11H,4-7H2,1-3H3 |
InChI Key |
FLRKVRCTSUUNDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1=NC(=CS1)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[1-(acetyloxy)hexyl]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of the Hexyl Chain: The hexyl chain can be introduced through alkylation reactions using appropriate alkyl halides.
Acetylation: The acetyloxy group is introduced by acetylation of the hydroxyl group using acetic anhydride in the presence of a catalyst such as pyridine.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(acetyloxy)hexyl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, where nucleophiles like amines or thiols replace the acetyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, acetone.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Hydrolysis: Carboxylic acids, methanol.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 2-[1-(acetyloxy)hexyl]-1,3-thiazole-4-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The thiazole ring may interact with enzymes or receptors, modulating their activity. The acetyloxy group can undergo hydrolysis, releasing acetic acid, which may contribute to the compound’s biological activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Analysis
To contextualize Methyl 2-[1-(acetyloxy)hexyl]-1,3-thiazole-4-carboxylate, we compare it with structurally related thiazole and triazole derivatives, such as Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)-methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate (reported in ).
Table 1: Structural and Functional Comparison
| Property | This compound | Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)-methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate |
|---|---|---|
| Core Structure | 1,3-Thiazole | 1,3-Thiazole fused with 1,2,3-triazole |
| Substituents | - 2-position: Acetyloxyhexyl | - 5-position: Chloro-substituted thiazole |
| - 4-position: Methyl ester | - 4-position: Ethyl ester | |
| Ester Group | Methyl ester (shorter chain, higher volatility) | Ethyl ester (longer chain, increased lipophilicity) |
| Key Functional Groups | Acetyloxy (hydrolyzable), hexyl chain | Chloro (electron-withdrawing), triazole (hydrogen-bonding capability) |
| Hypothesized Lipophilicity (LogP) | High (due to hexyl chain) | Moderate (ethyl ester vs. chloro group) |
Key Differences:
Core Heterocycles : The target compound retains a simple thiazole ring, whereas the comparator integrates a triazole-thiazole hybrid system, which may enhance intermolecular interactions (e.g., hydrogen bonding via triazole N–H groups).
The chloro group in the comparator compound likely increases electrophilicity, influencing reactivity in substitution reactions.
Ester Groups : The methyl ester in the target compound may confer faster hydrolysis rates compared to the ethyl ester in the comparator, affecting bioavailability.
Biological Activity
Methyl 2-[1-(acetyloxy)hexyl]-1,3-thiazole-4-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. The acetyloxy group enhances its solubility and bioavailability, making it a suitable candidate for further biological evaluation.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit noteworthy antimicrobial properties. This compound has shown efficacy against various bacterial strains. A study demonstrated that thiazole compounds can inhibit the growth of Mycobacterium tuberculosis, with some derivatives achieving minimum inhibitory concentrations (MICs) as low as 0.06 µg/ml .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays. Thiazole derivatives are known to scavenge free radicals, thereby reducing oxidative stress. In vitro studies indicate that this compound demonstrates significant antioxidant activity, which may contribute to its protective effects against cellular damage.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes linked to disease processes. For instance, it was found to inhibit xanthine oxidase, an enzyme involved in uric acid production, suggesting potential applications in managing gout and other related conditions .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Bacterial Enzymes : The compound targets key enzymes involved in bacterial metabolism, leading to growth inhibition.
- Free Radical Scavenging : Its antioxidant properties help mitigate oxidative damage by neutralizing reactive oxygen species.
- Modulation of Signaling Pathways : Thiazoles can influence various signaling pathways associated with inflammation and cell survival.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in clinical applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
